N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 851718-12-2
Cat. No.: VC4521651
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851718-12-2 |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.46 |
| IUPAC Name | N-[4-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H21N3O3S/c1-13-6-4-5-7-17(13)19-12-18(20-22(19)14(2)23)15-8-10-16(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 |
| Standard InChI Key | RBOMJXNPCICTBF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Introduction
N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole ring, a common pharmacophore associated with various biological activities, including antimicrobial and enzyme inhibitory properties. The compound's structure includes a methanesulfonamide group, an acylated pyrazole moiety, and an o-tolyl group, contributing to its chemical reactivity and potential pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions. These reactions allow for the precise construction of the desired molecular architecture, enabling modifications to enhance pharmacological properties.
| Reaction Type | Description |
|---|---|
| Acid-Base Reactions | Participation in various chemical transformations |
| Multi-Step Synthesis | Allows for precise molecular construction |
Biological Activity and Potential Applications
Research indicates that compounds with similar structures exhibit significant biological activity, including potential applications in:
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Antimicrobial Activity: Pyrazole rings are associated with antimicrobial properties.
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Enzyme Inhibition: Methanesulfonamide groups can inhibit enzymes by binding to their active sites.
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Cancer Research: Interaction studies with kinases involved in cancer progression are of interest.
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Potential against bacterial and fungal strains |
| Enzyme Inhibition | Disrupts enzyme function by binding to active sites |
| Cancer Research | Interaction with kinases involved in cancer progression |
Research Findings and Future Directions
While specific data on N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is limited, related compounds have shown promising results in various biological assays. Further research should focus on in vitro and in vivo studies to evaluate its efficacy and safety. Techniques such as molecular docking and surface plasmon resonance can elucidate its interaction with biological targets.
| Research Method | Objective |
|---|---|
| In Vitro Studies | Assess activity against target cells or enzymes |
| In Vivo Studies | Evaluate efficacy and safety in animal models |
| Molecular Docking | Understand binding affinity to target proteins |
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